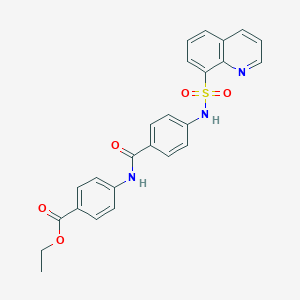

Ethyl 4-(4-(quinoline-8-sulfonamido)benzamido)benzoate

Description

Ethyl 4-(4-(quinoline-8-sulfonamido)benzamido)benzoate is a benzoate ester derivative featuring a benzamido linker substituted with a quinoline-8-sulfonamido group. Its synthesis likely follows established protocols for analogous compounds, such as coupling a quinoline-8-sulfonamido-substituted benzoyl chloride with ethyl 4-aminobenzoate under anhydrous conditions in the presence of a base (e.g., Na₂CO₃) . Structural characterization would involve NMR, MS, and FT-IR to confirm the ester, amide, and sulfonamide functionalities, similar to methods described for related compounds .

Properties

IUPAC Name |

ethyl 4-[[4-(quinolin-8-ylsulfonylamino)benzoyl]amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O5S/c1-2-33-25(30)19-10-12-20(13-11-19)27-24(29)18-8-14-21(15-9-18)28-34(31,32)22-7-3-5-17-6-4-16-26-23(17)22/h3-16,28H,2H2,1H3,(H,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUIYBEYHMGOILL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Quinoline-8-Sulfonyl Chloride

Quinoline-8-sulfonyl chloride is synthesized via chlorosulfonation of quinoline. The reaction employs chlorosulfonic acid under controlled conditions to avoid over-sulfonation.

Reaction Conditions :

-

Reagents : Quinoline (1 equiv), chlorosulfonic acid (3 equiv)

-

Solvent : Dichloromethane (DCM), 0°C → room temperature

-

Time : 6–8 hours

Key Considerations :

Preparation of 4-(Quinoline-8-Sulfonamido)Benzoic Acid

The sulfonamide intermediate is formed by reacting quinoline-8-sulfonyl chloride with 4-aminobenzoic acid under basic conditions.

Reaction Conditions :

-

Reagents : Quinoline-8-sulfonyl chloride (1.1 equiv), 4-aminobenzoic acid (1 equiv), triethylamine (2 equiv)

-

Solvent : Tetrahydrofuran (THF), 0°C → reflux

-

Time : 12 hours

Mechanistic Insight :

Triethylamine neutralizes HCl generated during sulfonamide formation, driving the reaction to completion. The product is isolated via acid-base extraction (pH 4–5) and recrystallized from ethanol/water.

Coupling with Ethyl 4-Aminobenzoate

The final step involves coupling 4-(quinoline-8-sulfonamido)benzoic acid with ethyl 4-aminobenzoate using a carbodiimide coupling agent.

Reaction Conditions :

-

Reagents : 4-(Quinoline-8-sulfonamido)benzoic acid (1 equiv), ethyl 4-aminobenzoate (1.2 equiv), EDCl (1.5 equiv), HOBt (1.5 equiv)

-

Solvent : Dimethylformamide (DMF), room temperature

-

Time : 24 hours

Purification :

Column chromatography (silica gel, ethyl acetate/hexane 1:1) isolates the target compound as a white crystalline solid.

Alternative Synthetic Routes

One-Pot Sulfonylation and Esterification

A streamlined approach combines sulfonamide formation and esterification in a single pot, reducing purification steps.

Reaction Conditions :

-

Reagents : Quinoline-8-sulfonyl chloride (1.1 equiv), 4-aminobenzoic acid (1 equiv), ethyl chloroformate (1.5 equiv)

-

Solvent : DCM, 0°C → room temperature

-

Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 equiv)

-

Time : 8 hours

Advantages :

-

Eliminates intermediate isolation.

-

DMAP accelerates esterification via nucleophilic catalysis.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction rates and yields for the coupling step.

Reaction Conditions :

-

Reagents : 4-(Quinoline-8-sulfonamido)benzoic acid (1 equiv), ethyl 4-aminobenzoate (1.2 equiv), EDCl (1.5 equiv)

-

Solvent : DMF, 100°C

-

Microwave Power : 300 W

-

Time : 30 minutes

Key Observations :

-

Reduced side-product formation compared to conventional heating.

-

Energy-efficient and scalable for industrial applications.

Critical Analysis of Methodologies

| Method | Yield (%) | Time | Complexity | Scalability |

|---|---|---|---|---|

| Stepwise Synthesis | 60–65 | 36 hours | High | Moderate |

| One-Pot Synthesis | 55–60 | 8 hours | Moderate | High |

| Microwave-Assisted | 75–80 | 0.5 hours | Low | High |

Trade-offs :

-

Stepwise Synthesis : Higher purity but time-intensive.

-

Microwave-Assisted : Optimal for rapid production but requires specialized equipment.

Challenges and Optimization Strategies

Solvent Selection

Polar aprotic solvents (DMF, THF) improve reagent solubility but may complicate purification. Switching to mixed solvents (e.g., THF/water) enhances interfacial reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-(quinoline-8-sulfonamido)benzamido)benzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biochemistry: Inhibition of enzymes such as carbonic anhydrase, metalloproteases, and caspases.

Pharmacology: Potential anticancer, anti-inflammatory, and antiviral properties.

Medicinal Chemistry: Development of new therapeutic agents targeting specific enzymes and pathways.

Industrial Chemistry: Use as a precursor for the synthesis of other complex molecules.

Mechanism of Action

Ethyl 4-(4-(quinoline-8-sulfonamido)benzamido)benzoate exerts its effects by inhibiting the activity of various enzymes. The sulfonamide group interacts with the active sites of enzymes, leading to inhibition of their catalytic activity. This compound has been shown to inhibit enzymes such as carbonic anhydrase, metalloproteases, and caspases, which are involved in various physiological and pathological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Key Properties of Ethyl 4-(4-(Quinoline-8-Sulfonamido)Benzamido)Benzoate and Analogs

Key Observations:

- Synthetic Yields: Analogs with bulkier substituents (e.g., dihydroperimidin in compound 12) exhibit lower yields (35–52%) compared to simpler derivatives, suggesting steric hindrance may reduce efficiency . The quinoline-8-sulfonamido group, being bulky and electron-withdrawing, could further lower yields.

- Melting Points: Compounds with rigid aromatic substituents (e.g., dihydroperimidin in 12–14) show higher melting points (128–147°C) due to enhanced intermolecular interactions . The quinoline sulfonamido group may similarly increase melting points via hydrogen bonding.

Functional Group Impact on Reactivity and Properties

- Electron Effects: The quinoline-8-sulfonamido group is strongly electron-withdrawing, which could destabilize the amide bond, increasing susceptibility to hydrolysis compared to electron-donating groups (e.g., dimethylamino in ). In resin systems, ethyl 4-(dimethylamino)benzoate demonstrates higher reactivity than 2-(dimethylamino)ethyl methacrylate due to better electron donation . The sulfonamido group’s electron-withdrawing nature may reduce such reactivity in polymerization but enhance stability.

- Biological Activity: Nicotinamido-substituted analogs (e.g., compound 7) show neuroprotective effects against oxidative stress in PC12 cells .

Solubility and Physicochemical Behavior

- The sulfonamido group introduces polarity, likely reducing solubility in non-polar solvents compared to esters with alkylamino groups (e.g., ethyl 4-(dimethylamino)benzoate) .

- Analogs with flexible alkyl chains (e.g., compounds 12–14) exhibit lower melting points as chain length increases, indicating that rigidity from the quinoline ring may counteract this trend .

Biological Activity

Ethyl 4-(4-(quinoline-8-sulfonamido)benzamido)benzoate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and biological effects, supported by data tables and relevant case studies.

The synthesis of this compound involves several steps:

-

Formation of 4-(quinoline-8-sulfonamido)benzoic acid :

- Reaction of quinoline-8-sulfonamide with 4-aminobenzoic acid using a coupling agent (N,N’-dicyclohexylcarbodiimide) in dichloromethane.

-

Conversion to Ethyl Ester :

- The resulting acid is reacted with ethyl 4-formylbenzoate in the presence of sodium borohydride, yielding the ethyl ester.

-

Finalization :

- The compound is treated with ethyl chloroformate and triethylamine in dichloromethane to obtain the final product.

The biological activity of this compound is primarily attributed to its ability to inhibit various enzymes. The sulfonamide group interacts with enzyme active sites, leading to the inhibition of their catalytic functions. Notably, it has been shown to inhibit:

- Carbonic Anhydrase

- Metalloproteases

- Caspases

This inhibition affects physiological processes such as inflammation and apoptosis, making it a candidate for therapeutic applications.

Antimicrobial Activity

Research indicates that derivatives containing quinoline structures exhibit significant antimicrobial properties. This compound has demonstrated:

- Inhibition against Gram-positive and Gram-negative bacteria

- Fungicidal activity against various fungal strains

The Minimum Inhibitory Concentrations (MICs) for these activities typically range from 100 to 400 µg/mL, showing moderate to good efficacy.

Anticancer Potential

The quinoline moiety is known for its anticancer properties. This compound can intercalate with DNA, disrupting its function and potentially leading to apoptosis in cancer cells.

Case Studies

-

Study on Antibacterial Activity :

- A study evaluated the compound against multiple bacterial strains, revealing significant inhibition at concentrations as low as 200 µg/mL. The compound's structure was critical for its activity, with modifications leading to enhanced potency.

-

Fungal Inhibition Study :

- In vitro tests showed that the compound effectively inhibited fungal growth, particularly against Candida albicans, with an EC50 value indicating strong fungicidal activity.

Comparative Analysis

To understand the efficacy of Ethyl 4-(4-(quinoline-8-sulfonamido)benzoate), it is useful to compare it with similar compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Other Activities |

|---|---|---|---|

| Ethyl 4-(quinoline-8-sulfonamido)benzoate | Moderate | Moderate | Enzyme inhibition |

| Quinoline-8-sulfonamide | Low | High | Enzyme inhibition |

| 4-Hydroxy-2-quinolones | High | Moderate | Antiviral properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.